molecular formula C7H5BrFNO B11747023 (NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine

(NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B11747023
M. Wt: 218.02 g/mol
InChI Key: RVIWEEPJDGUIDT-WMZJFQQLSA-N
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Description

(NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the halogen atoms.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets through its reactive functional groups. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorine atoms may also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-fluorophenylboronic acid
  • (3-bromo-2-fluorophenyl)methanamine
  • 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

(NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a hydroxylamine functional group

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

(NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4-

InChI Key

RVIWEEPJDGUIDT-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)/C=N\O

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C=NO

Origin of Product

United States

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